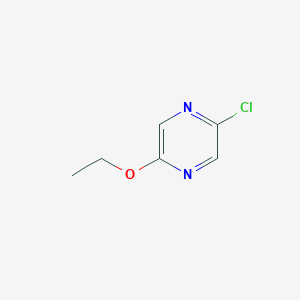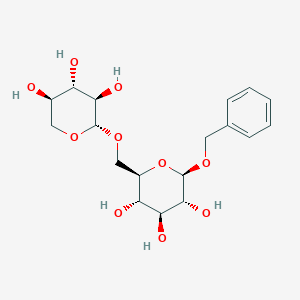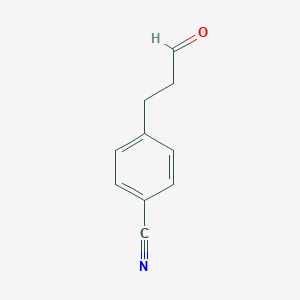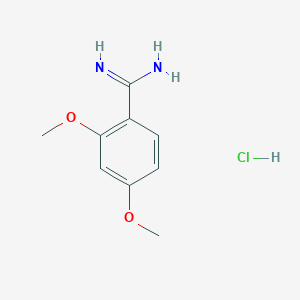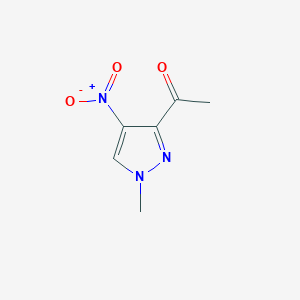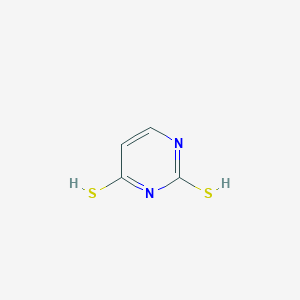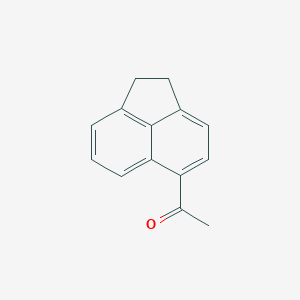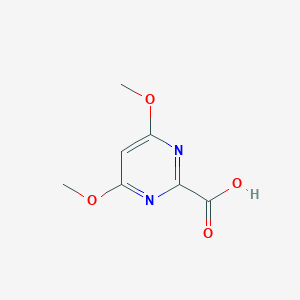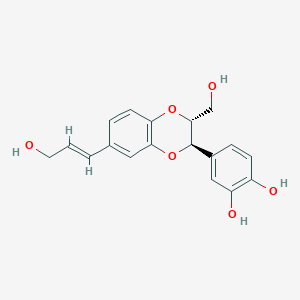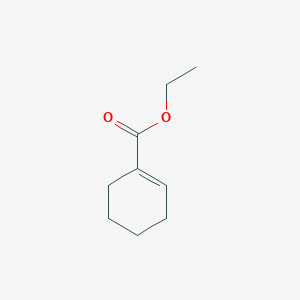![molecular formula C12H16OS2 B159939 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 130184-19-9](/img/structure/B159939.png)
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Overview
Description
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene (6-oxa-DTPT) is a bicyclic sesquiterpene that has been studied for its potential medicinal applications. 6-oxa-DTPT is a member of the dithiabicyclo family, which is a class of bicyclic sesquiterpenes composed of two fused rings with a central carbon-carbon double bond. 6-oxa-DTPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-oxa-DTPT has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases.
Scientific Research Applications
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases. It has also been studied for its potential use as an antioxidant and for its ability to inhibit the growth of certain bacteria.
Mechanism Of Action
The mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene is not yet fully understood. However, it is believed that 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical And Physiological Effects
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been shown to possess antioxidant, anti-allergic, and anti-diabetic properties. It has also been found to possess anti-tumor and anti-viral activity.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments include its low cost and ease of synthesis. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biological activities, making it an attractive target for further investigation. However, there are some limitations to using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments. For example, it is difficult to synthesize large quantities of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene, and it is not yet fully understood how it works at a molecular level.
Future Directions
The potential applications of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene are still being explored. Future research should focus on understanding the mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and its potential therapeutic applications. In addition, further research should focus on developing more efficient methods for synthesizing 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and improving its bioavailability. Finally, further research should focus on exploring the potential of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene as an anti-cancer agent and as a treatment for other diseases.
properties
IUPAC Name |
6-oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS2/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVWROXKBHBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=CC=C2)CSCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404507 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
CAS RN |
130184-19-9 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



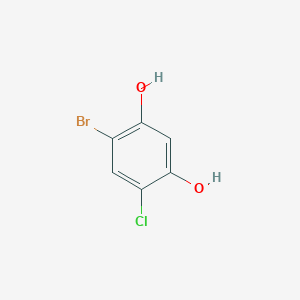
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
